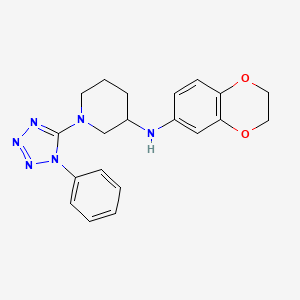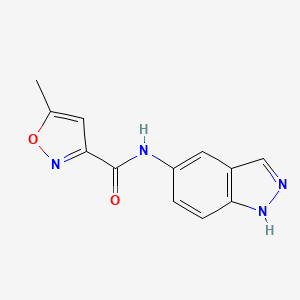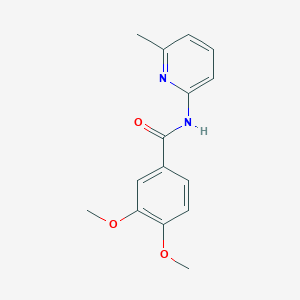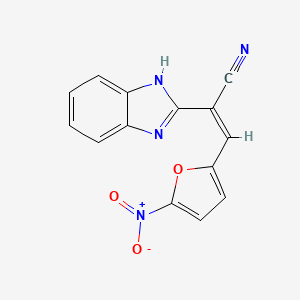![molecular formula C18H20N2O2S B5354034 2-[(2-anilino-2-oxoethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5354034.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(2,6-dimethylphenyl)acetamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as ANOATE and is used in various studies to investigate its potential as a therapeutic agent. ANOATE has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of ANOATE is not fully understood. However, it has been suggested that ANOATE may exert its effects through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. ANOATE has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
ANOATE has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress, improve cognitive function, and enhance neuronal survival. ANOATE has also been shown to have a protective effect on the blood-brain barrier, which may have implications for the treatment of various neurological diseases.
Advantages and Limitations for Lab Experiments
ANOATE has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. ANOATE has also been shown to have low toxicity, making it a safe option for use in cell culture and animal studies. However, ANOATE has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for research on ANOATE. One area of interest is the potential use of ANOATE as a therapeutic agent for neurological diseases. Further studies are needed to investigate the efficacy of ANOATE in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the mechanisms underlying the neuroprotective effects of ANOATE need to be further elucidated.
Another area of interest is the development of new synthetic analogs of ANOATE. These analogs may have improved solubility and stability, as well as enhanced therapeutic efficacy. Finally, the use of ANOATE in combination with other therapeutic agents may also be investigated, as it may have synergistic effects with other compounds.
Conclusion:
In conclusion, ANOATE is a synthetic compound that has been developed for scientific research purposes. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further research. ANOATE has several advantages for use in lab experiments, but also has limitations in terms of its solubility and stability. Future research on ANOATE may focus on its potential as a therapeutic agent for neurological diseases, the development of new synthetic analogs, and the use of ANOATE in combination with other therapeutic agents.
Synthesis Methods
The synthesis of ANOATE involves the reaction of 2-anilino-2-oxoethylthioacetamide with 2,6-dimethylphenylacetyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The synthesis of ANOATE has been described in detail in several scientific publications.
Scientific Research Applications
ANOATE has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. ANOATE has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Properties
IUPAC Name |
2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-7-6-8-14(2)18(13)20-17(22)12-23-11-16(21)19-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKTVIOJWBWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-phenylethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5353971.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5353995.png)

![N-[1-(1-L-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5354007.png)

![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5354010.png)


![5-({[(1S*,3R*)-3-aminocyclopentyl]carbonyl}amino)-N,N-dimethyl-1-benzothiophene-2-carboxamide](/img/structure/B5354038.png)
![1-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5354042.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5354043.png)
